2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
Overview
Description
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is an organic compound with the molecular formula C4H10N2O2S and a molecular weight of 150.20 g/mol . It is a member of the thiadiazine family, characterized by a six-membered ring containing sulfur and nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry and biology .
Mechanism of Action
Pharmacokinetics
Some physicochemical properties have been predicted .
Action Environment
Its physicochemical properties such as melting point (8360° C), boiling point (~2416° C at 760 mmHg), and density (~13 g/cm^3) have been predicted . These properties can be influenced by environmental conditions and can affect the compound’s stability and efficacy.
Preparation Methods
The synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide involves several steps and specific reaction conditions. One common method includes the reaction of 2-methylthiosemicarbazide with formaldehyde under acidic conditions, followed by oxidation to form the desired product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications:
Comparison with Similar Compounds
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine 1,1-dioxide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
1,2,3-Benzothiadiazine 1,1-dioxide: Another related compound with unique reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer unique chemical reactivity and potential biological activities .
Biological Activity
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is an organic compound with the molecular formula and a molecular weight of 150.20 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antiprotozoal agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylthiosemicarbazide with formaldehyde under acidic conditions followed by oxidation. Various methods have been explored to optimize yield and purity during its synthesis:
Method | Yield (%) | Conditions |
---|---|---|
One-pot synthesis | 56-61% | DCM with DBU at reflux |
Two-step synthesis | 68-83% | Isolation of intermediate followed by cyclization |
These methods highlight the efficiency of using different solvents and catalysts in the formation of the desired compound .
Antiprotozoal Properties
Research indicates that this compound exhibits significant antiprotozoal activity. In vitro studies have demonstrated its effectiveness against protozoan parasites such as Trichomonas vaginalis and Trypanosoma cruzi. The compound has shown higher chemoprophylactic activity compared to the reference drug Nifurtimox in animal models infected with T. cruzi, resulting in lower mortality rates among treated mice .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for the survival and replication of protozoan parasites.
- Disruption of Cellular Processes : It may interfere with cellular metabolism or membrane integrity in protozoan cells.
These mechanisms are currently under investigation to elucidate how this compound can be effectively utilized in therapeutic applications against protozoal infections .
Case Studies
A notable study evaluated the efficacy of various thiadiazine derivatives, including this compound. The results indicated:
- Trichomonacidal Activity : Compounds demonstrated effective inhibition of T. vaginalis at low micromolar concentrations.
- Trypanocidal Activity : Significant reductions in parasite load were observed in treated groups compared to controls.
These findings underscore the potential for developing new antiprotozoal therapies based on thiadiazine structures .
Properties
IUPAC Name |
2-methyl-1,2,6-thiadiazinane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-6-4-2-3-5-9(6,7)8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHKRQLBBUNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435223 | |
Record name | 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137830-77-4 | |
Record name | 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1lambda6,2,6-thiadiazinane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.